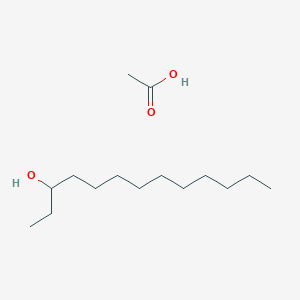

Acetic acid--tridecan-3-ol (1/1)

Descripción

Acetic acid–tridecan-3-ol (1/1) is a molecular complex formed in a 1:1 molar ratio between acetic acid (CAS 64-19-7) and tridecan-3-ol. Acetic acid, a short-chain carboxylic acid, is well-documented for its polar nature, hydrogen-bonding capacity, and solvent properties . Tridecan-3-ol, a branched long-chain alcohol, likely contributes hydrophobic interactions and structural rigidity to the complex.

Propiedades

Número CAS |

60826-31-5 |

|---|---|

Fórmula molecular |

C15H32O3 |

Peso molecular |

260.41 g/mol |

Nombre IUPAC |

acetic acid;tridecan-3-ol |

InChI |

InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |

Clave InChI |

YTKORKLKPUORIU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCC(CC)O.CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.

Major Products

Oxidation: Tridecan-3-one or tridecanoic acid.

Reduction: Tridecan-3-ol and acetic acid.

Substitution: Various esters or ethers depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds

Mecanismo De Acción

The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .

Comparación Con Compuestos Similares

Acetic Acid vs. Ethanol

Acetic acid and ethanol are both small organic molecules but differ significantly in functional groups and properties (Table 1):

Table 1: Physical Properties of Acetic Acid and Ethanol

Key Observations :

- Acetic acid’s higher density and molecular weight compared to ethanol reflect its stronger intermolecular forces (e.g., hydrogen bonding via the carboxyl group) .

- The diffusion coefficient of acetic acid at 80°C is nearly fourfold higher than ethanol’s at 25°C, suggesting temperature-dependent mobility differences.

Tridecan-3-ol vs. Shorter-Chain Alcohols

While tridecan-3-ol data are absent in the evidence, comparisons can be drawn with trends in alcohol chemistry:

- Molecular Weight: Tridecan-3-ol (C₁₃H₂₈O) has a theoretical molecular weight of ~200.36 g/mol, significantly higher than ethanol (46.07 g/mol) .

- Hydrophobicity : Long-chain alcohols like tridecan-3-ol exhibit lower water solubility and higher lipid affinity compared to short-chain alcohols.

- Diffusion: Larger molecules like tridecan-3-ol would have lower diffusion coefficients than ethanol due to increased steric hindrance.

Acetic Acid–Tridecan-3-ol (1/1) vs. Other Binary Complexes

Hypothetically, the acetic acid–tridecan-3-ol complex would combine polar and nonpolar interactions, distinguishing it from:

- Acetic Acid–Ethanol Mixtures: These lack the hydrophobic contribution from long-chain alcohols, resulting in lower viscosity and higher miscibility .

- Long-Chain Alcohol–Fatty Acid Complexes: Such systems (e.g., stearic acid–octanol) are more structurally ordered but share similar amphiphilic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.